molecular formula C20H27N5O5S B2795642 2-(3-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021221-60-2

2-(3-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No. B2795642
M. Wt: 449.53
InChI Key: DITNMMYORIPMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a useful research compound. Its molecular formula is C20H27N5O5S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality 2-(3-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

Synthesis of Novel Derivatives

Research has explored the synthesis of novel derivatives from related compounds, focusing on their potential as anti-inflammatory, analgesic, and antimicrobial agents. For instance, derivatives have been synthesized for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, showing promising results compared to standard drugs like sodium diclofenac (A. Abu‐Hashem et al., 2020).

Antimicrobial Studies

New pyridine derivatives, including those related to the specified compound, have been prepared and evaluated for their antimicrobial properties. These compounds have demonstrated considerable antibacterial activity, highlighting their potential in developing new antimicrobial agents (N. B. Patel & S. N. Agravat, 2009).

Anticonvulsant and Antiviral Applications

Anticonvulsant Agent Development

A novel anticonvulsant drug candidate named "Epimidin" has been reported, with comprehensive HPLC methods developed for determining its related substances. This showcases the compound's relevance in the pharmaceutical industry, particularly in the development of new anticonvulsant medications (H. Severina et al., 2021).

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

The compound's derivatives have been investigated for their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating significant potency and leading to the selection of specific derivatives for clinical evaluation as potential treatments for HIV-1 (D. Romero et al., 1994).

Cardiac and Neurological Research

Potential for Atrial Fibrillation Treatment

Ranolazine, a compound used for angina pectoris treatment, has been reviewed for its antiarrhythmic activity and potential in treating atrial fibrillation. This suggests the relevance of related compounds in exploring novel pharmacological approaches for atrial fibrillation management (J. Hancox & S. Doggrell, 2010).

Memory Enhancement Studies

Derivatives have been synthesized and evaluated for their effect on memory ability in mice, demonstrating potential applications in neurological research, specifically in understanding and treating memory-related disorders (Li Ming-zhu, 2008).

properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O5S/c1-29-17-5-2-6-18(15-17)30-16-19(26)21-9-4-14-31(27,28)25-12-10-24(11-13-25)20-22-7-3-8-23-20/h2-3,5-8,15H,4,9-14,16H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITNMMYORIPMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.